![molecular formula C13H16FNO B4657794 1-[(2-fluorophenyl)acetyl]piperidine](/img/structure/B4657794.png)

1-[(2-fluorophenyl)acetyl]piperidine

Vue d'ensemble

Description

“1-[(2-fluorophenyl)acetyl]piperidine” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis have been published .

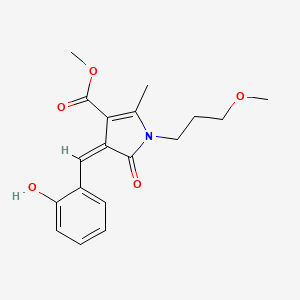

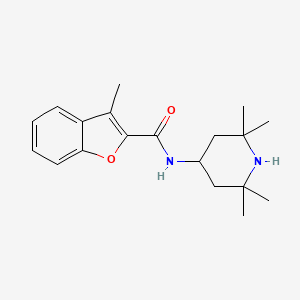

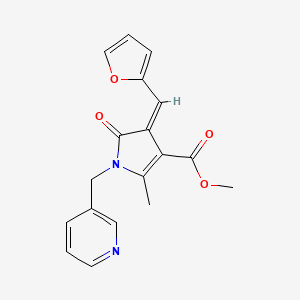

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine rings of certain molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .

Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Applications De Recherche Scientifique

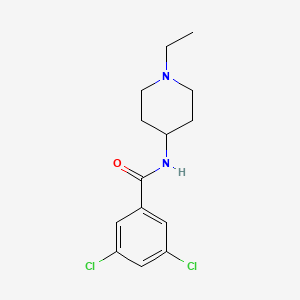

Drug Synthesis and Design

1-[(2-fluorophenyl)acetyl]piperidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal for creating drugs with enhanced pharmacokinetic properties. The piperidine moiety is a common feature in many therapeutic agents due to its ability to interact with biological targets, offering a balance between lipophilicity and solubility .

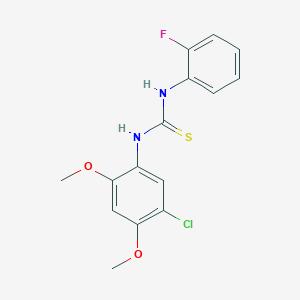

Biological Activity Modulation

Compounds containing the piperidine ring, such as 1-[(2-fluorophenyl)acetyl]piperidine , are known to exhibit a wide range of biological activities. They can serve as central nervous system stimulants, antihistamines, or antihypertensive agents. Their modulatory effects on biological pathways make them a focus of biochemical research .

Chemical Biology Probes

In chemical biology, 1-[(2-fluorophenyl)acetyl]piperidine derivatives can be used as probes to study biological systems. They can help in understanding the interaction between small molecules and biological macromolecules, aiding in the discovery of new drug targets .

Organic Synthesis Methodology

This compound is also significant in organic synthesis, where it can be used to develop new synthetic methodologies. For instance, it can participate in multicomponent reactions or serve as a building block for more complex organic molecules, contributing to the advancement of synthetic organic chemistry .

Medicinal Chemistry Research

In medicinal chemistry, 1-[(2-fluorophenyl)acetyl]piperidine is utilized to create analogs and derivatives that can be screened for therapeutic potential. It’s a starting point for the development of new compounds with possible applications in treating various diseases .

Anticancer Agent Development

The piperidine scaffold is often explored for its anticancer properties. Derivatives of 1-[(2-fluorophenyl)acetyl]piperidine may inhibit cancer cell growth or metastasis, making them candidates for anticancer drug development. Research in this area aims to discover novel compounds that can be effective against various types of cancer .

Mécanisme D'action

Target of Action

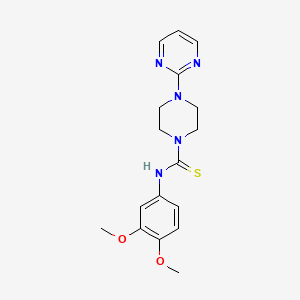

It’s known that piperidine derivatives are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the targets could be diverse depending on the specific therapeutic application.

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to changes that result in their therapeutic effects .

Biochemical Pathways

Piperidine derivatives are known to affect a wide range of biological activities . For instance, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Pharmacokinetics

Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Result of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities .

Safety and Hazards

While the safety data sheet for “1-[(2-fluorophenyl)acetyl]piperidine” was not found in the search results, it’s important to note that safety precautions should always be taken when handling chemical substances. For instance, piperidine is classified as a hazardous substance, causing severe skin burns and eye damage, and may cause respiratory irritation .

Orientations Futures

The sustainable production of value-added N-heterocycles from available biomass allows to reduce the reliance on fossil resources and creates possibilities for economically and ecologically improved synthesis of fine and bulk chemicals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

2-(2-fluorophenyl)-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c14-12-7-3-2-6-11(12)10-13(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIKSKBYXFDUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Fluorophenyl)acetyl]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657713.png)

![N-(4-butylphenyl)-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4657717.png)

![8-[(4-chloro-3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4657727.png)

![N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4657742.png)

![1-(3-fluorobenzoyl)-4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4657743.png)

![8-[2-(3-methoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4657784.png)

![N-cyclohexyl-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide](/img/structure/B4657792.png)

![6-chloro-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4657795.png)